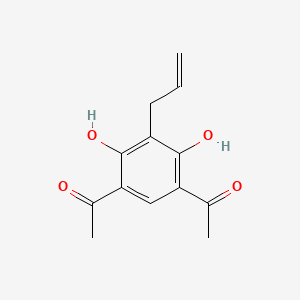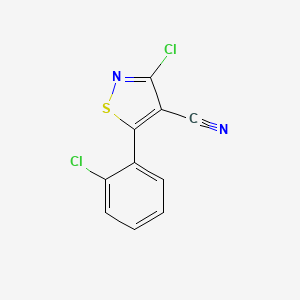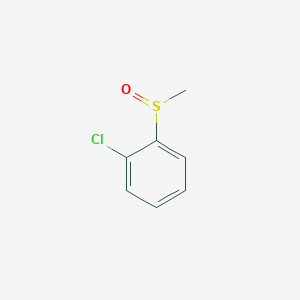
N-(4-iodophenyl)-4-methoxybenzamide
Overview
Description
N-(4-iodophenyl)-4-methoxybenzamide is a small molecule that belongs to the benzamide family of compounds. It was first synthesized in the 1990s and has since been used extensively in scientific research due to its unique properties. IMPY is a potent ligand for the sigma-2 receptor, which is a protein that is found in high concentrations in various cancer cells. This receptor has been linked to cell proliferation, apoptosis, and other cellular processes, making it an attractive target for cancer therapy.
Scientific Research Applications
Imaging of Primary Breast Cancer
N-(4-iodophenyl)-4-methoxybenzamide derivatives have shown potential in visualizing primary breast tumors in humans. A study conducted with a related iodobenzamide, P-(123)I-MBA, demonstrated its accumulation in breast tumors, suggesting its utility in breast cancer diagnosis (Caveliers et al., 2002).
Molecular Structure Analysis
Research on similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has provided insights into molecular structures and intermolecular interactions. These studies, involving X-ray diffraction and DFT calculations, are vital for understanding the properties and potential applications of these compounds (Karabulut et al., 2014).
Antiviral Activity
N-phenylbenzamide derivatives, including compounds similar to N-(4-iodophenyl)-4-methoxybenzamide, have been synthesized and tested for their antiviral properties. Some of these compounds have shown promising activity against Enterovirus 71, a pathogen responsible for hand, foot, and mouth disease (Ji et al., 2013).
Antimicrobial Screening
Derivatives of N-(4-iodophenyl)-4-methoxybenzamide have been synthesized and tested for their antibacterial and antifungal properties. These studies are significant in the development of new therapeutic agents for treating microbial diseases (Desai et al., 2013).
Anti-Parasite Activity
Novel iodotyramides, structurally related to N-(4-iodophenyl)-4-methoxybenzamide, have shown significant activity against protozoan parasites like Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi. These findings are crucial for developing new anti-parasite agents (Restrepo et al., 2018).
properties
IUPAC Name |
N-(4-iodophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYRTYUWYQIOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367868 | |
| Record name | N-(4-iodophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-methoxybenzamide | |
CAS RN |
304668-39-1 | |
| Record name | N-(4-iodophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1622316.png)


![2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B1622323.png)
![Methyl 2-[(2-cyanoethyl)thio]acetate](/img/structure/B1622324.png)




